2-methyl-4-(methylamino)butan-1-ol
Description
2-Methyl-4-(methylamino)butan-1-ol is an amino alcohol characterized by a hydroxyl group at position 1, a methyl group at position 2, and a methylamino group (-NHCH₃) at position 4 of a butanol backbone. Its molecular formula is C₆H₁₅NO, and its structure combines both hydrophilic (hydroxyl, amine) and hydrophobic (methyl) moieties. This dual functionality enables diverse reactivity, making it valuable in pharmaceutical synthesis, catalysis, and material science. Its stereochemistry (if chiral) and substituent positions significantly influence its interactions with biological targets and solvents .
Properties
CAS No. |
324760-88-5 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(methylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobutan-1-ol with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-4-(methylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 2-methyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural and functional differences between 2-methyl-4-(methylamino)butan-1-ol and related compounds:
| Compound Name | Structural Features | Key Properties/Applications |
|---|---|---|
| This compound | - Methyl at C2, methylamino at C4 - Hydroxyl at C1 |
Potential chiral center; versatile reactivity |
| 4-(Dimethylamino)butan-1-ol | - Dimethylamino (-N(CH₃)₂) at C4 - Tertiary amine |
Higher hydrophobicity (LogP: 0.0680); used in carboxybetaine synthesis |
| 2-(Methylamino)butan-1-ol | - Methylamino at C2 - Lacks C4 substituent |
Simpler structure; lower steric hindrance |
| 2-Amino-4-(methylamino)butan-1-ol | - Amino (-NH₂) at C2, methylamino at C4 | Dual amino groups; enhanced biochemical interactions |
| (R)-2-(Ethylamino)butan-1-ol | - Ethylamino (-NHCH₂CH₃) at C2 - Chiral (R-configuration) |
Stereospecific biological activity |
Impact of Substituent Position and Type
- Methyl vs. Ethyl Groups: Ethylamino derivatives (e.g., (R)-2-(ethylamino)butan-1-ol) exhibit increased hydrophobicity and altered receptor binding compared to methyl-substituted analogues .
- Amine Type: Secondary amines (e.g., methylamino) vs. tertiary amines (e.g., dimethylamino) influence solubility and reactivity. Tertiary amines like 4-(dimethylamino)butan-1-ol are less basic but more lipophilic, favoring membrane permeability .
- Chirality: Enantiomers (e.g., (R)- vs. (S)-2-(ethylamino)butan-1-ol) show divergent biological activities, underscoring the importance of stereochemistry in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
